5-Methoxy-2-methyl-3-indoleacetic acid (5-MeO-2M-IAA) is a molecule belonging to the class of auxin phytohormones. Phytohormones are plant hormones that regulate various growth and developmental processes []. Information on the natural occurrence and specific biological function of 5-MeO-2M-IAA in plants is currently limited.
There is some research on the synthesis of 5-MeO-2M-IAA, suggesting its potential use as a research tool to understand auxin signaling pathways [].
The structure of 5-MeO-2M-IAA consists of an indole ring system with a methoxy group (OCH3) at the 5th position and a methyl group (CH3) at the 2nd position. An acetic acid side chain (CH2COOH) is attached at the 3rd position of the indole ring [].
The indole ring system is a bicyclic aromatic structure known for its presence in many biologically important molecules, including tryptophan, a precursor to the neurotransmitter serotonin. The presence of functional groups like methoxy and methyl groups can influence the molecule's electronic properties and interaction with other molecules.
Some physical properties of 5-MeO-2M-IAA are available from commercial suppliers:
5-Methoxy-2-methyl-3-indoleacetic acid (5-M2M-IAA) has been employed in the quantitative determination of indomethacin, a nonsteroidal anti-inflammatory drug (NSAID), and its major impurities in suppository and capsule formulations using High-Performance Liquid Chromatography (HPLC) []. This method provides a reliable and accurate means of assessing the purity and quality of indomethacin-based pharmaceutical products.
5-M2M-IAA has also been utilized in the development of a fast, sensitive, and simultaneous method for the determination of serotonin metabolites using Liquid Chromatography with Mass Spectrometry (LC-MS) detection []. This technique allows for the efficient and accurate profiling of serotonin metabolites, which can be crucial in various research areas, including neuropharmacology and psychiatric studies.